3-(4-Methylthiophen-2-yl)prop-2-ynoic acid

Description

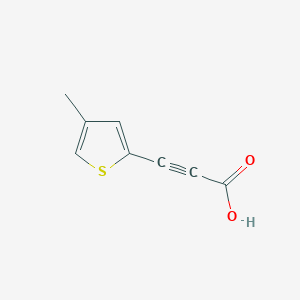

3-(4-Methylthiophen-2-yl)prop-2-ynoic acid is a propiolic acid derivative featuring a 4-methyl-substituted thiophene ring attached to the triple bond of the propiolic acid moiety (HC≡C–COOH). This compound is of interest in materials science and medicinal chemistry due to the reactivity of the triple bond and the bioactivity often associated with thiophene derivatives.

Properties

Molecular Formula |

C8H6O2S |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

3-(4-methylthiophen-2-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H6O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h4-5H,1H3,(H,9,10) |

InChI Key |

IUKCODMONCTDFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of 4-Methylthiophene-2-carbaldehyde with Ethyl Propiolate

One of the most documented approaches involves reacting 4-methylthiophene-2-carbaldehyde with ethyl propiolate under basic conditions to form the corresponding ethyl ester intermediate, ethyl 3-(4-methylthiophen-2-yl)prop-2-ynoate, which is then hydrolyzed to the free acid.

Step 1: Formation of Ethyl 3-(4-Methylthiophen-2-yl)prop-2-ynoate

- Reagents: 4-Methylthiophene-2-carbaldehyde, ethyl propiolate, base (e.g., triethylamine or potassium carbonate)

- Conditions: Typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or mild heating.

- Mechanism: A nucleophilic addition-elimination mechanism where the aldehyde carbonyl reacts with the ethyl propiolate in the presence of base, forming the alkynoate ester.

Step 2: Hydrolysis to 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid

- Reagents: Aqueous sodium hydroxide or potassium hydroxide solution

- Conditions: Stirring at room temperature or mild heating until ester hydrolysis is complete.

- Workup: Acidification with dilute hydrochloric acid to precipitate the free acid, followed by filtration and drying.

This method is supported by analogous procedures for ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate synthesis, which share similar reaction conditions and yields.

Alternative Synthesis via Acyl Chloride Intermediate

Another route involves the preparation of the acyl chloride derivative of prop-2-ynoic acid, followed by Friedel-Crafts type acylation with 4-methylthiophene.

Step 1: Preparation of Prop-2-ynoic Acid Chloride

- Reagents: Prop-2-ynoic acid, oxalyl chloride, catalytic DMF

- Conditions: Reaction in dichloromethane (DCM) under anhydrous conditions at 0 °C to room temperature.

Step 2: Acylation of 4-Methylthiophene

- Reagents: 4-Methylthiophene, AlCl3 catalyst

- Conditions: Anhydrous solvent (e.g., dry DCM or chloroform), inert atmosphere, controlled temperature to avoid overreaction.

- Outcome: Formation of this compound or its ester derivative, depending on workup.

This method is less commonly used due to the sensitivity of the alkyne group to strongly acidic and Lewis acid conditions but has been reported in related thiophene functionalization chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophen-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(4-Methylthiophen-2-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Electronic Effects

- Thiophene vs. Phenyl: The sulfur atom in thiophene enhances electron density, promoting conjugation with the triple bond.

- Substituent Position : The 2-position substitution on thiophene (target compound) allows better conjugation with the triple bond than the 3-substituted thiophene analog, which may exhibit reduced planarity and reactivity .

Solubility and Reactivity

- Hydrophobic vs. Polar Groups : The methyl group on thiophene (target compound) slightly increases hydrophobicity compared to methoxyphenyl derivatives, which benefit from the polar methoxy group .

- Ester Derivatives: Methyl esters (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) exhibit reduced acidity and higher volatility, making them more suitable for applications requiring thermal stability .

Bioactivity Considerations

The triple bond’s reactivity also positions these compounds as intermediates in click chemistry or cycloaddition reactions .

Biological Activity

3-(4-Methylthiophen-2-yl)prop-2-ynoic acid, also known as a derivative of thiophene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential in treating various conditions, particularly those involving inflammation and pain. Recent studies have highlighted its interaction with key molecular targets, such as voltage-gated sodium and calcium channels, as well as the GABA transporter, which may contribute to its anticonvulsant and antinociceptive properties.

The biological activity of this compound is largely attributed to its ability to modulate ion channels and transporters in neuronal cells. The compound exhibits:

- Inhibition of Neuronal Voltage-Sensitive Sodium Channels : This action may reduce neuronal excitability, making it beneficial in managing epilepsy and neuropathic pain.

- Inhibition of L-Type Calcium Channels : This effect can lead to decreased neurotransmitter release, contributing to its analgesic properties.

- Interaction with GABA Transporters : By influencing GABAergic signaling, the compound may enhance inhibitory neurotransmission, further supporting its anticonvulsant effects.

Biological Activity Overview

Research indicates that this compound displays a range of biological activities, summarized in the following table:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, indicating potential for cancer therapy. |

| Anticonvulsant | Modulates ion channels to reduce seizure activity in preclinical models. |

| Antinociceptive | Reduces pain perception through central nervous system mechanisms. |

Case Studies and Research Findings

-

Antimicrobial Properties :

A study highlighted the antimicrobial efficacy of this compound against several pathogens. The compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases . -

Anticancer Activity :

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and UOK262 (renal cancer). The observed cytotoxicity was dose-dependent, with IC50 values around 30 μM for UOK262 cells . Further investigation into its mechanism revealed that it activates caspase pathways, leading to programmed cell death . -

Neuropharmacological Effects :

Preclinical trials assessing the anticonvulsant properties showed that administration of this compound significantly reduced seizure frequency in animal models. The compound's ability to modulate voltage-gated sodium channels was confirmed through electrophysiological studies .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions such as the Knoevenagel condensation, where 4-methylthiophene reacts with malonic acid under basic conditions. This method is favored for its efficiency and minimal by-product formation .

Additionally, structural modifications have been explored to enhance biological activity. For instance, derivatives with varying substituents on the thiophene ring have shown altered potency against target cells, emphasizing the importance of structure-activity relationships (SAR) in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.